4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Vue d'ensemble

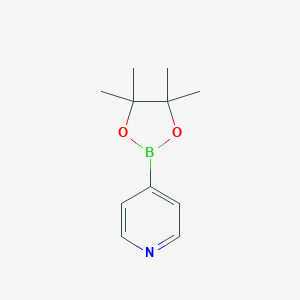

Description

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is an organic compound that features a pyridine ring bonded to a boronate ester group. This compound is notable for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the reaction of pyridine derivatives with boronic acids or boronate esters. One common method is the borylation of pyridine using pinacolborane in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The process may also include purification steps such as crystallization or chromatography to ensure high purity of the final product .

Analyse Des Réactions Chimiques

Suzuki-Miyaura Cross-Coupling Reactions

The boronic ester group in 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine facilitates Suzuki-Miyaura coupling with aryl halides, forming biaryl structures. This reaction is catalyzed by palladium complexes under mild conditions.

Typical Conditions

-

Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf)

-

Base : K₂CO₃ or Na₂CO₃

-

Solvent : THF, DMF, or DMSO

-

Temperature : 80–100°C

Example Reaction

The compound reacts with 4-bromotoluene to yield 4-(p-tolyl)pyridine. Reported yields range from 75–92% depending on substituents and reaction optimization .

| Substrate | Product | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Bromotoluene | 4-(p-Tolyl)pyridine | Pd(PPh₃)₄ | 92 | |

| 2-Iodonaphthalene | 4-(2-Naphthyl)pyridine | PdCl₂(dppf) | 85 | |

| 3-Bromopyridine | 4,3'-Bipyridine | Pd(OAc)₂ | 78 |

Oxidation to Boronic Acids

The boronic ester is hydrolyzed to pyridine-4-boronic acid under acidic or oxidative conditions, enabling further functionalization.

Oxidation Pathways

-

Acidic Hydrolysis : HCl (1M) in THF/H₂O (1:1) at 60°C for 6 hours.

-

Oxidative Cleavage : H₂O₂ in aqueous NaOH.

Applications

The resulting boronic acid is used in conjugate additions or as a reagent in metal-free transformations .

Electrophilic Aromatic Substitution

The pyridine ring undergoes regioselective substitution at the 2- and 3-positions due to the electron-withdrawing effect of the boronic ester.

Nitration Example

Reaction with HNO₃/H₂SO₄ at 0°C yields 3-nitro-4-(dioxaborolanyl)pyridine as the major product.

| Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 2 hours | 3-Nitro-4-(dioxaborolanyl)pyridine | 67 |

Stability and Handling Considerations

-

Storage : Under inert gas (N₂/Ar) at –20°C to prevent hydrolysis .

-

Solubility : Soluble in THF, DCM, and DMF; insoluble in water .

This compound’s versatility in cross-coupling, functional group transformations, and material synthesis underscores its importance in modern organic chemistry. Experimental protocols emphasize palladium catalysis for coupling and controlled conditions for oxidation and substitution.

Applications De Recherche Scientifique

Organic Synthesis

This compound serves as a key intermediate in organic synthesis, facilitating the formation of complex molecules. It is primarily used in cross-coupling reactions such as Suzuki-Miyaura coupling, which is essential for constructing carbon-carbon bonds. The presence of the boronate functionality enhances the reactivity and selectivity of these reactions.

Table 1: Key Reactions Involving 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

| Reaction Type | Description | Reference |

|---|---|---|

| Suzuki-Miyaura Coupling | Formation of biaryl compounds | |

| Negishi Coupling | Formation of aryl-alkyl compounds | |

| Stille Coupling | Formation of aryl-vinyl compounds |

Pharmaceutical Development

In pharmaceutical chemistry, this compound is employed to synthesize various pharmaceutical intermediates. Its ability to enhance reaction rates and yields makes it a valuable tool in drug discovery processes. Notably, it has been utilized in the synthesis of compounds that exhibit biological activity against various diseases.

Case Study: Synthesis of Anticancer Agents

Research has demonstrated the effectiveness of this compound in synthesizing novel anticancer agents through palladium-catalyzed reactions. These agents have shown promising results in preclinical trials for targeting specific cancer cell lines.

Material Science

The compound is also significant in material science for developing advanced materials. It is used to create polymers with enhanced properties suitable for electronics and coatings. The incorporation of boron into polymer matrices can improve thermal stability and electrical conductivity.

Table 2: Applications in Material Science

| Application | Description | Reference |

|---|---|---|

| Polymer Development | Enhances properties such as flexibility and strength | |

| Coatings | Provides protective layers with improved durability |

Agricultural Chemistry

In agricultural chemistry, this compound is utilized in formulating agrochemicals. Its role in designing effective pesticides and herbicides has been noted for improving crop yield and pest resistance.

Analytical Chemistry

This compound finds applications in analytical methods aimed at improving the detection and quantification of other chemical species. It aids in quality control processes within laboratories by enhancing the sensitivity of analytical techniques such as chromatography.

Table 3: Analytical Applications

Mécanisme D'action

The mechanism of action of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronate ester and the halide substrate. This complex undergoes oxidative addition, transmetalation, and reductive elimination steps to form the desired carbon-carbon bond . The boronate ester group acts as a nucleophile, facilitating the transfer of the aryl or vinyl group to the palladium center.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar structure but with an aniline group instead of pyridine.

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: Contains a benzaldehyde group instead of pyridine.

Uniqueness

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is unique due to its pyridine ring, which imparts distinct electronic properties and reactivity compared to other boronate esters. This makes it particularly useful in the synthesis of heterocyclic compounds and in applications requiring specific electronic characteristics .

Activité Biologique

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a boronic acid derivative known for its diverse biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry and materials science. This article explores its biological activity, including antimicrobial properties, cytotoxicity, and its role in various biochemical pathways.

- Chemical Formula : CHBNO

- Molecular Weight : 205.06 g/mol

- CAS Number : 181219-01-2

Structure

The structure of this compound features a pyridine ring substituted with a dioxaborolane moiety. This unique combination contributes to its reactivity and biological interactions.

Antimicrobial Activity

Research has demonstrated that compounds containing boronic acid moieties exhibit significant antimicrobial properties. The introduction of the pinacol boronic ester group in the para position of phenyl rings has been shown to enhance antimicrobial activity against various bacterial strains.

| Compound | Minimum Inhibitory Concentration (MIC) | Bacterial Strain |

|---|---|---|

| Diethyl benzylphosphonate | Low MIC | E. coli K12 |

| This compound | Comparable MIC | E. coli R2-R4 |

In a study evaluating the antimicrobial effects of synthesized compounds including this compound, it was found that this compound exhibited a comparable MIC to diethyl benzylphosphonate but with improved selectivity against certain strains of E. coli .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to assess the effects of this compound on bacterial cells. The results indicated that this compound can induce oxidative stress leading to DNA damage in bacterial cells.

| Compound | Cytotoxic Effect | Observations |

|---|---|---|

| This compound | High | Significant DNA topology changes observed |

The introduction of the dioxaborolane group was found to significantly alter the topology of bacterial DNA and induce oxidative damage . This suggests potential applications in developing antimicrobial agents targeting bacterial DNA integrity.

The biological activity of this compound is attributed to its ability to interact with various biological molecules. Its boronic acid functionality allows it to form reversible covalent bonds with diols and amino acids in proteins.

Key Interactions:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways by binding to active sites.

- DNA Interaction : It can intercalate into DNA structures or alter DNA topology through oxidative mechanisms.

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of this compound in various applications:

- Antimicrobial Efficacy : A study showed that this compound exhibited significant antibacterial activity against resistant strains of E. coli .

- Biochemical Pathway Modulation : Research indicated that the compound could modulate pathways involving reactive oxygen species (ROS), contributing to its cytotoxic effects on microbial cells .

- Synthesis and Evaluation : The synthesis of derivatives containing this boronic acid moiety has led to improved pharmacological profiles compared to traditional antibiotics .

Propriétés

IUPAC Name |

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BNO2/c1-10(2)11(3,4)15-12(14-10)9-5-7-13-8-6-9/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLTIETZTDSJANS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60370418 | |

| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181219-01-2 | |

| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine in the synthesis of rhodium dimers?

A: this compound, also known as 4-pyridineboronic acid pinacol ester, acts as a coupling reagent in the synthesis of novel rhodium dimers. [] These dimers feature a paddlewheel structure where the 4-pyridineboronic acid pinacol ester reacts with a tetrakis 4-bromo-N,N'-diphenylbenzamidinate dirhodium dimer. This reaction results in the substitution of bromine atoms with pyridyl groups, creating between one and four new N,N'-diphenyl-4-(pyridin-4-yl)benzamidinate ligands on the rhodium dimer. [] This effectively introduces new binding sites on the metal complexes, paving the way for further functionalization and potential applications in catalysis.

Q2: How do the introduced pyridyl groups affect the optoelectronic properties of the rhodium dimers?

A: The addition of pyridyl moieties, facilitated by this compound, has a subtle impact on the redox potentials of the rhodium dimers. While all the synthesized dimers exhibit two oxidations and one reduction centered on the Rh-Rh core, the exact potentials vary slightly. [] More significantly, the presence and number of pyridyl groups influence the energy levels of the HOMO and LUMO orbitals, which are crucial for optoelectronic properties. These energy level shifts correlate with the Hammett parameter of the aryl group and Taft's model parameters, indicating a predictable influence of the pyridyl groups on the electronic structure of the rhodium dimers. [] This control over the optoelectronic properties makes these modified dimers potentially interesting for applications in photochemistry or as components in electronic materials.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.